N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE typically involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation . This method is preferred due to its efficiency, shorter reaction times, and higher yields compared to conventional heating methods .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides and potassium thiocyanate or thiosemicarbazide derivatives . The reactions are carried out in the presence of triethylamine in absolute ethanol, which facilitates the formation of the desired thiadiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the replication of bacterial and cancer cells by disrupting DNA synthesis and repair processes . Additionally, its antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.
Indole derivatives: Known for their diverse pharmacological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE is unique due to its specific substitution pattern, which enhances its biological activity and makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C21H21N5O4S |
---|---|
Molecular Weight |
439.5g/mol |
IUPAC Name |
N-[5-[2-[(2E)-2-[(4-ethoxy-3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H21N5O4S/c1-3-30-17-9-6-14(10-16(17)27)12-22-24-18(28)11-19-25-26-21(31-19)23-20(29)15-7-4-13(2)5-8-15/h4-10,12,27H,3,11H2,1-2H3,(H,24,28)(H,23,26,29)/b22-12+ |
InChI Key |
YRSNXUROGYOABT-WSDLNYQXSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C)O |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C)O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.